molecular formula C20H23BrN2O4S B4166995 N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4166995
M. Wt: 467.4 g/mol
InChI Key: YZVOJBQBSGOLAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Amidation: The formation of the piperidinecarboxamide group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-methoxybenzenamide: Similar structure but lacks the sulfonyl and piperidinecarboxamide groups.

    N-(4-bromophenyl)-4-methoxybenzenamide: Similar structure but lacks the methyl group on the methoxyphenyl ring.

Uniqueness

N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-14-12-18(9-10-19(14)27-2)28(25,26)23-11-3-4-15(13-23)20(24)22-17-7-5-16(21)6-8-17/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVOJBQBSGOLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(4-BROMOPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

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